Cas no 95-44-3 (L-Threose)

(2R, 3S) - 2,3,4-trihydroxybutanal is a biochemical reagent, which can be used as biomaterials or organic compounds for life science related research
L-Threose structure
L-Threose structure
L-Threose
95-44-3
C4H8O4
120.103921890259
809065
24900465

L-Threose Properties

Names and Identifiers

    • L-(+)-Threose
    • (2R,3S)-2,3,4-Trihydroxybutanal
    • Butanal,2,3,4-trihydroxy-, (2R,3S)-
    • L -(+)-THREOSE SYRUP
    • L-Threose
    • L-Threose (~0.2 M in Water)
    • DL-Erythrose
    • L-Threofuranose
    • L-threo-tetrose
    • Threose
    • Threose,L
    • UNII-MHH79K1BVR
    • (2R,3S)-2,3,4-Trihydroxybutanal (ACI)
    • Butanal, 2,3,4-trihydroxy-, [R-(R*,S*)]- (ZCI)
    • Threose, L- (8CI)
    • L
    • HY-W040288
    • 95-44-3
    • Q27109399
    • l(+)-threose
    • EINECS 202-419-6
    • F49E7756-40E6-4325-AABD-CAE8087B66F9
    • (2R,3S)-2,3,4-trihydroxybutanal
    • CHEBI:21405
    • SCHEMBL117909
    • Threose, L-
    • CS-W021028
    • GEO-04659
    • MHH79K1BVR
    • J-200002
    • DTXSID601017426
    • (2R,3S)-2,3,4-Trihydroxy-butanal; [R-(R*,S*)]-2,3,4-Trihydroxy-butanal; L-Threofuranose
    • DTXSID40915184
    • L-THREOSE [MI]
    • YTBSYETUWUMLBZ-IMJSIDKUSA-N
    • AKOS016844121
    • +Expand
    • 24900465
    • YTBSYETUWUMLBZ-IMJSIDKUSA-N
    • 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1
    • [C@H](O)(CO)[C@@H](O)C=O

Computed Properties

  • 120.04200
  • 3
  • 4
  • 0
  • 120.042
  • 8
  • 72.4
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • -2.2
  • 77.8A^2

Experimental Properties

  • -1.94320
  • 69.92000
  • 1.619
  • 290.6°Cat760mmHg
  • 162-163 ºC
  • 129.5°C
  • Soluble (872 g/l) (25 º C),
  • syrup
  • D20 +13.2° (c = 4.5)
  • 1.410±0.06 g/cm3 (20 ºC 760 Torr),

L-Threose Security Information

  • 3
  • 2-8°C

L-Threose Customs Data

  • 2912491000
  • China Customs Code:

    2912491000

    Overview:

    2912491000. Aldehydes and alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Summary:

    2912491000. other aldehyde-alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

L-Threose Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AI63819-250mg
L-(+)-Threose
95-44-3 98%
250mg
$499.00 2024-07-18
MedChemExpress
HY-W040288-100mg
L-Threose
95-44-3
100mg
¥1363 2023-09-01
Omicron Biochemicals
THR-006-0.25g
L-threose
95-44-3
0.25g
$175 2024-07-19
TRC
T405515-50mg
L-Threose (~0.2 M in Water)
95-44-3
50mg
$ 57.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
519850-100MG
L-Threose, 0.5 M aqueous solution
95-44-3
100MG
¥ 1899
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L54570-100mg
L-threose
95-44-3
100mg
¥1999.0 2021-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-221798-25 mg
L-(+)-Threose,
95-44-3 ≥60%
25mg
¥707.00 2023-07-10

L-Threose Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 2882064-88-0 (Zn-complexes) ;  2 h, rt
Reference
Mechano-catalysis boosts glycolaldehyde conversion to tetroses over a new Zn-COF catalyst
Yang, Junxia; Fang, Xu; Ren, Guoqing; Yu, Tie, New Journal of Chemistry, 2023, 47(2), 558-562

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  4 h, reflux
Reference
Rhodium-Catalyzed Decarbonylation of Aldoses
Nygaard Monrad, Rune; Madsen, Robert, Journal of Organic Chemistry, 2007, 72(25), 9782-9785

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
The preparation of aldotetroses from aldopentoses via 1,1-diethylsulfonyl-3,4,5-trihydroxypent-1-enes
Hough, L.; Taylor, T. J., Journal of the Chemical Society, 1955, 1212, 1212-18

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, 4 °C
1.2 Reagents: Amberlite IR 120 Solvents: Water
1.3 Solvents: Ethanol ,  Water
Reference
Chemistry of α-aminonitriles. 37. The α-L-threofuranosyl-(3'→2')-oligonucleotide system ("TNA"): Synthesis and pairing properties
Schoning, Kai-Uwe; Scholz, Peter; Wu, Xiaolin; Guntha, Sreenivasulu; Delgado, Guillermo; et al, Helvetica Chimica Acta, 2002, 85(12), 4111-4153

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  6.8 h, neutralized, 31 °C
Reference
Methods for the production of L-threonic acid salts from L-xylonic acid
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ferrous sulfate ,  Hydrogen peroxide Solvents: Water ;  rt; rt → 80 °C
Reference
Preparation of calcium threonate
, China, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
The production of threose as a degradation product from L-ascorbic acid
Lopez, Mercedes G.; Feather, Milton S., Journal of Carbohydrate Chemistry, 1992, 11(6), 799-806

Synthetic Circuit 8

Reaction Conditions
Reference
Oxidation of carbohydrate derivatives with silver carbonate on Celite. IV. Oxidation of L-sorbose, an alternative synthesis of L-threose
Morgenlie, Svein, Acta Chemica Scandinavica (1947-1973), 1972, 26(5), 2146-7

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Quinidine Solvents: Chloroform ;  3 d, rt
Reference
Tertiary Amine Promoted Asymmetric -Aldol Reaction of Aldehydes
Gut, Bartosz; Mlynarski, Jacek, European Journal of Organic Chemistry, 2015, 2015(23), 5075-5078

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water ;  48 h, rt
Reference
Catalytic Gels for a Prebiotically Relevant Asymmetric Aldol Reaction in Water: From Organocatalyst Design to Hydrogel Discovery and Back Again
Hawkins, Kirsten; Patterson, Anna K.; Clarke, Paul A.; Smith, David K., Journal of the American Chemical Society, 2020, 142(9), 4379-4389

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Platinum ,  Titania Solvents: Water ;  25 °C
Reference
Method for producing high-purity rare sugar from sugar alcohol through photocatalytic reaction using titania
, Japan, , ,

L-Threose Raw materials

L-Threose Preparation Products

L-Threose Suppliers

SHANG HAI ZHEN ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-44-3)
JIANG KUN 1 3 8 1 6 0 0 9 1 6 1
13816009161
info@zzsrm.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-44-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai HuicH Biotech Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-44-3)
WEN JUN
18018625233
wen.jun@e-biochem.com

L-Threose Related Literature

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